molecular formula C18H17ClN2O4S B2968685 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1904087-52-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2968685
CAS RN: 1904087-52-0
M. Wt: 392.85
InChI Key: VGHKKPPBITVPJV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have investigated the synthesis of novel pyridine and naphthyridine derivatives using compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea as key intermediates. These studies highlight the compound's utility in generating diverse chemical structures through reactions such as dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives (Abdelrazek et al., 2010). Additionally, the Curtius reaction involving derivatives of this compound has been explored for the synthesis of stable methyl urethanes and carbonate structures, indicating its versatility in organic synthesis (Pevzner, 2011).

Antiviral Properties

The compound's framework has been modified to study antiviral properties, with research focusing on thiophenoyl-, furoyl-, and pyrroylureas. These studies have contributed to the understanding of structural requirements for antiviral activity, demonstrating the compound's potential as a precursor for medicinal chemistry applications (O'sullivan & Wallis, 1975).

Directed Lithiation

Directed lithiation studies involving N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, have shown the potential for selective functionalization. These findings are crucial for introducing substituents in precise locations, further expanding the compound's utility in synthetic chemistry (Smith et al., 2013).

Enzymatic Polymerization

The biobased potential of derivatives, particularly in the synthesis of polyesters using diacid ethyl esters, has been explored. This application demonstrates the compound's role in developing sustainable materials, emphasizing its contribution to green chemistry (Jiang et al., 2014).

Hydrogel Formation

Research into hydrogel formation using derivatives of this compound reveals its potential in material science. The rheology and morphology of hydrogels can be tuned by varying the anionic components, showcasing the compound's versatility in developing novel materials with specific properties (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-24-14-7-6-12(19)10-13(14)21-17(22)20-11-18(23,15-4-2-8-25-15)16-5-3-9-26-16/h2-10,23H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKKPPBITVPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

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